molecular formula C20H15N3O2 B2766328 3-cyano-N-(3-(pyridin-2-yloxy)benzyl)benzamide CAS No. 1797280-90-0

3-cyano-N-(3-(pyridin-2-yloxy)benzyl)benzamide

Cat. No. B2766328
M. Wt: 329.359
InChI Key: MYCOKGBPLHJRBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “3-cyano-N-(3-(pyridin-2-yloxy)benzyl)benzamide”, similar compounds have been synthesized for their anti-tubercular activity . These compounds were formed via C–C bond cleavage promoted by I2 and TBHP .

Scientific Research Applications

Crystallography and Structural Analysis

Studies on similar compounds demonstrate their use in understanding molecular interactions and crystal structures. For example, research by Lemmerer and Bourne (2012) elucidated the co-crystal structure of benzoic acid–3,4-bis[(pyridin-3-ylmethyl)amino]cyclobut-3-ene-1,2-dione, revealing hydrogen bond formations and extended ribbon structures in the crystalline state Lemmerer & Bourne, 2012. Such studies provide insights into molecular interactions, aiding in the design of new materials and compounds with desired properties.

Organic Synthesis and Chemical Sensing

The synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, as explored by Younes et al. (2020), showcases the potential of related compounds in developing colorimetric sensors for fluoride ions, leveraging intramolecular charge transfer mechanisms Younes et al., 2020. This application is crucial in environmental monitoring and public health, providing simple and effective tools for detecting hazardous substances.

Photocatalytic Degradation

Research on photocatalytic degradation of pollutants, like the study on pyridine degradation by Maillard-Dupuy et al. (1994), highlights the relevance of pyridine structures in enhancing photocatalytic processes Maillard-Dupuy et al., 1994. Understanding the degradation pathways and kinetics of compounds containing pyridine rings can lead to more efficient methods for water treatment and pollution control.

Antimicrobial Activity

The antimicrobial properties of N-(3-hydroxy-2-pyridyl)benzamides against various bacteria were investigated by Mobinikhaledi et al. (2006), demonstrating the potential of these compounds in developing new antibacterial agents Mobinikhaledi et al., 2006. Such research is vital in the ongoing battle against antibiotic-resistant bacteria and the search for novel antimicrobials.

Histone Deacetylase Inhibition

In the context of drug discovery, the design and synthesis of pyridine-based histone deacetylase inhibitors, as described by Andrews et al. (2008), illustrate the therapeutic applications of compounds with the cyano-pyridyl moiety in cancer treatment Andrews et al., 2008. This research avenue is crucial for developing targeted therapies against various cancers.

Future Directions

The future directions for the study of “3-cyano-N-(3-(pyridin-2-yloxy)benzyl)benzamide” could include further exploration of its potential applications, such as its anti-tubercular activity. Additionally, more research could be done to fully understand its synthesis, molecular structure, and chemical reactions .

properties

IUPAC Name

3-cyano-N-[(3-pyridin-2-yloxyphenyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2/c21-13-15-5-3-7-17(11-15)20(24)23-14-16-6-4-8-18(12-16)25-19-9-1-2-10-22-19/h1-12H,14H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCOKGBPLHJRBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyano-N-(3-(pyridin-2-yloxy)benzyl)benzamide

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